
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is an organic compound characterized by its cyclobutanone core with two benzoyloxymethyl substituents at the 2 and 3 positions
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.
Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Benzoyloxymethyl Groups: The benzoyloxymethyl groups are introduced via esterification reactions using benzoyl chloride and a suitable alcohol under basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted cyclobutanones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2,3-Bis(benzoyloxymethyl)cyclobutanone: A diastereomer with different spatial arrangement of substituents.
(2R,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone: Another diastereomer with distinct stereochemistry.
Cyclobutanone: The parent compound without benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and the parent cyclobutanone. This uniqueness makes it valuable for studying stereochemical effects in various applications.
Eigenschaften
CAS-Nummer |
132294-16-7 |
|---|---|
Molekularformel |
C₂₀H₁₈O₅ |
Molekulargewicht |
338.35 |
Synonyme |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


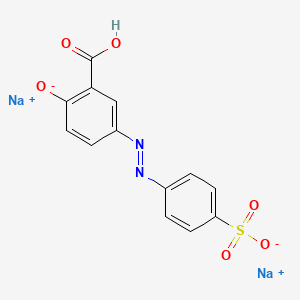
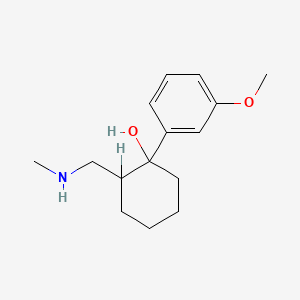
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
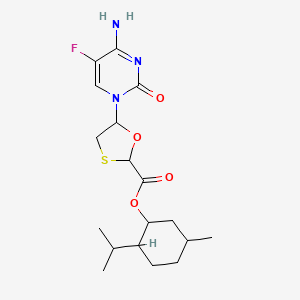
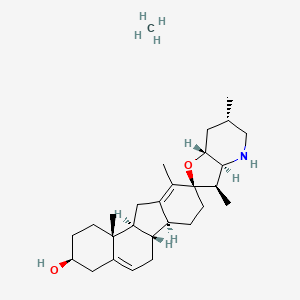

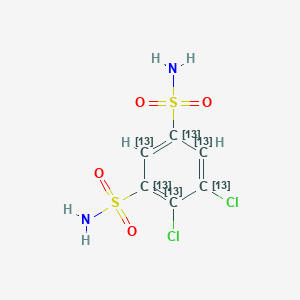
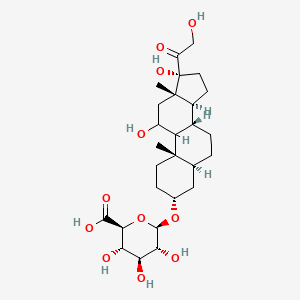
![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
